Technetium Tc 99m dea

Brain perfusion imaging SPECT Biodistribution

Technetium Tc 99m DEA (Tc-99m-DEA) is a neutral, lipophilic technetium-99m bis(aminoethanethiol) (BAT) complex incorporating a diethylamine sidechain, developed for evaluation of regional cerebral perfusion via single photon emission computed tomography (SPECT). First reported in 1987, it exists as two separable stereoisomers (syn and anti) with distinct biodistribution profiles.

Molecular Formula C15H32N3OS2Tc
Molecular Weight 433.5 g/mol
CAS No. 110802-98-7
Cat. No. B034225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTechnetium Tc 99m dea
CAS110802-98-7
SynonymsTc-99m-DEA
technetium Tc 99m DEA
Molecular FormulaC15H32N3OS2Tc
Molecular Weight433.5 g/mol
Structural Identifiers
SMILES[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3]
InChIInChI=1S/C15H33N3S2.O.Tc/c1-7-18(8-2)10-13(17-12-15(5,6)20)9-16-11-14(3,4)19;;/h13,19-20H,7-12H2,1-6H3;;/q-2;;+3/p-1/i;;1+1
InChIKeyUARBVQRHHVPBBW-FCHARDOESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technetium Tc 99m DEA (CAS 110802-98-7): A BAT-Complex Brain Perfusion Imaging Agent for SPECT


Technetium Tc 99m DEA (Tc-99m-DEA) is a neutral, lipophilic technetium-99m bis(aminoethanethiol) (BAT) complex incorporating a diethylamine sidechain, developed for evaluation of regional cerebral perfusion via single photon emission computed tomography (SPECT) [1]. First reported in 1987, it exists as two separable stereoisomers (syn and anti) with distinct biodistribution profiles [1]. Its molecular formula is C₁₅H₃₂N₃OS₂Tc (MW 434.5 g/mol) .

Why Generic Substitution of Technetium Tc 99m DEA with Other 99mTc-BAT Complexes Fails


Within the 99mTc-BAT class, brain uptake and retention are exquisitely sensitive to amine sidechain identity and stereochemistry. Even a closely related analog, 99mTc-TMPDA, differing only in the sidechain amine structure (trimethylpropanediamine vs diethylamine), shows negligible brain accumulation in the same rat model [1]. Furthermore, the syn and anti isomers of DEA itself exhibit a >3-fold difference in initial brain uptake [1]. These structure–activity relationships mean that substituting a generic ‘Tc-99m BAT complex’ for Tc-99m DEA without verifying the exact sidechain and isomeric composition will likely yield a compound with absent or unpredictable brain uptake, rendering it unsuitable for cerebral perfusion imaging applications [1].

Quantitative Differentiation Evidence for Technetium Tc 99m DEA in Brain Perfusion SPECT


Head-to-Head Brain Uptake: 99mTc-DEA vs 99mTc-TMPDA in Rat Biodistribution

In a direct comparative biodistribution study, 99mTc-DEA-syn achieved brain uptake of 2.27% dose/organ at 2 min post-injection, whereas both isomers of 99mTc-TMPDA showed negligible uptake (‘little uptake’ in the original report) [1]. The brain uptake of 99mTc-DEA-anti was 0.99% dose/organ at the same time point [1].

Brain perfusion imaging SPECT Biodistribution

Stereochemical Discrimination: 99mTc-DEA-syn vs 99mTc-DEA-anti Brain Uptake and Retention

The syn isomer of 99mTc-DEA demonstrates a 2.3-fold higher brain uptake at 2 min (2.27 vs 0.99% dose/organ) and a 2.5-fold higher retention at 15 min (0.64 vs 0.26% dose/organ) compared to the anti isomer [1]. Planar imaging revealed a brain washout half-life of 41 min for the syn isomer [1].

Stereochemistry Brain retention SPECT

Brain Washout Kinetics of 99mTc-DEA-syn vs Marketed SPECT Tracers 99mTc-ECD and 99mTc-HMPAO

99mTc-DEA-syn exhibits a brain washout half-life of 41 min in rats [1]. In mouse whole-brain kinetic studies, 99mTc-ECD washout half-life was 24 ± 7 min, while 99mTc-HMPAO displayed a much longer half-life of 4.6 ± 1.7 h [2]. The intermediate clearance rate of DEA-syn may offer a favorable temporal window for dynamic SPECT acquisitions.

Washout half-life Brain SPECT Pharmacokinetics

Regional Brain Distribution: Gray Matter Selectivity of 99mTc-DEA

Autoradiographic studies in rats using both isomers of 99mTc-DEA reveal a fixed regional distribution with higher concentration of radioactivity in gray matter relative to white matter [1]. While a quantitative gray/white ratio is not reported, the qualitative pattern is consistent with perfusion-dependent uptake, a prerequisite for functional brain imaging.

Autoradiography Gray matter Brain perfusion

Best Application Scenarios for Technetium Tc 99m DEA Based on Quantitative Evidence


Preclinical Brain Perfusion SPECT Studies in Rodent Models

99mTc-DEA is suitable for use in rat and mouse models of cerebral perfusion, where its intermediate brain clearance (T₁/₂ ~41 min) enables dynamic SPECT acquisitions with adequate counting statistics [1]. Its verified brain uptake and gray matter distribution make it a candidate for evaluating regional cerebral blood flow in stroke, epilepsy, or neurodegenerative disease models [1].

Structure–Activity Relationship (SAR) Studies of BAT Complexes

The dramatic difference in brain uptake between DEA and TMPDA (2.27% vs negligible) provides a clear SAR signal for medicinal chemistry programs developing novel brain-penetrant 99mTc radiopharmaceuticals [1]. DEA serves as a reference compound for evaluating the impact of amine sidechain modifications on brain bioavailability [1].

Validation of Stereochemical Purity Requirements in Radiopharmaceutical Development

The 2.3-fold difference in brain uptake between syn and anti isomers underscores the importance of stereochemical purity in radiopharmaceutical development [1]. Procurement of isomerically pure 99mTc-DEA-syn is critical for studies where isomeric mixtures would confound quantitative assessment of brain perfusion [1].

Comparative Pharmacokinetic Studies of SPECT Tracers

With a washout half-life intermediate between 99mTc-ECD (24 min) and 99mTc-HMPAO (4.6 h), 99mTc-DEA offers a distinct pharmacokinetic profile for cross-tracer comparisons in preclinical imaging protocols [1][2]. Researchers can employ DEA to study the effect of clearance rate on image quality and quantitative accuracy.

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